molecular formula C45H43N3O7 B2850528 Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH CAS No. 1821378-64-6

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B2850528
CAS No.: 1821378-64-6
M. Wt: 737.853
InChI Key: FPGMGQRBDQAVPQ-YDAXCOIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triphenylmethyl (Trt) protecting group, and a unique pseudo-proline (Psi(Me,Me)pro) structure. These protecting groups and modifications make it a valuable tool in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the Fmoc group is used to protect the amino terminus of the peptide, and the Trt group protects the side chain of the glutamine residue. The pseudo-proline structure is introduced to enhance the solubility and stability of the peptide during synthesis.

    Fmoc Protection: The amino group of the glutamine residue is protected with the Fmoc group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).

    Trt Protection: The side chain of the glutamine residue is protected with the Trt group using Trt-Cl in the presence of a base.

    Pseudo-Proline Introduction: The pseudo-proline structure is introduced by coupling the serine residue with a pseudo-proline dipeptide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups using piperidine and trifluoroacetic acid (TFA), respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or HATU.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.

    Coupling: HBTU or HATU in the presence of a base like DIPEA.

    Oxidation/Reduction: Specific reagents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions are the desired peptides with specific sequences and structures, free from protecting groups.

Scientific Research Applications

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is widely used in:

    Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.

    Biological Studies: Investigating protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Medical Research: Developing peptide-based therapeutics and studying disease mechanisms.

    Industrial Applications: Producing peptides for use in cosmetics, pharmaceuticals, and biotechnology.

Mechanism of Action

The mechanism of action of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain functionalities, respectively, preventing unwanted reactions during synthesis. The pseudo-proline structure enhances the solubility and stability of the peptide, facilitating efficient synthesis and purification.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
  • Fmoc-Asn(Trt)-NovaSyn® TGA

Uniqueness

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and the pseudo-proline structure, which provides enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Biological Activity

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative notable for its unique structural features and biological applications. The incorporation of pseudoproline (Psi(Me,Me)pro) enhances the compound's stability and solubility, making it a valuable tool in peptide synthesis and various biochemical studies.

  • Molecular Weight : 737.8 g/mol
  • Molecular Formula : C₄₅H₄₃N₃O₇
  • Structure : The compound consists of a phenylmethoxycarbonyl (Fmoc) protecting group, a Trityl (Trt) protecting group on the glutamine side chain, a serine residue, and a pseudoproline moiety.

Biological Activity

The biological activity of this compound is primarily influenced by its structural components. The pseudoproline unit plays a critical role in modulating the conformational properties of peptides, which can affect their biological interactions.

  • Stability and Solubility : The presence of pseudoproline disrupts β-sheet formation, which is often associated with aggregation during peptide synthesis. This property enhances solvation and improves coupling kinetics during peptide assembly .
  • Enzyme Interactions : The compound has been shown to interact favorably with various enzymes, facilitating studies on enzyme-substrate dynamics. For instance, in trypsin inhibition assays, the compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications in modulating protease activity .

Research Applications

This compound has diverse applications across several fields:

  • Peptide Synthesis : As a building block in solid-phase peptide synthesis (SPPS), it allows for the efficient construction of complex peptides.
  • Biochemical Studies : Utilized in studying protein-protein interactions and enzyme kinetics due to its favorable solubility and stability characteristics.
  • Drug Development : Potential for use in developing peptide-based therapeutics targeting specific biological pathways.

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructural FeaturesBiological ActivitySolubility
This compoundContains pseudoprolineHigh enzyme inhibitionHigh
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OHLacks Trt groupModerate enzyme inhibitionModerate
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OHSimilar structure with AsnVariable activityHigh

Case Studies

  • Peptide Cyclization : Research has demonstrated that incorporating pseudoproline units facilitates cyclization processes in peptides, enhancing their stability and biological activity. Studies using enzymatic cyclization methods have shown high yields when using peptides containing this modification .
  • Trypsin Inhibition : A study evaluated the inhibitory constant (Ki) of peptides containing this compound against trypsin. Results indicated that this compound effectively inhibited trypsin activity, highlighting its potential as a therapeutic agent in conditions where protease regulation is critical .

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGMGQRBDQAVPQ-YDAXCOIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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